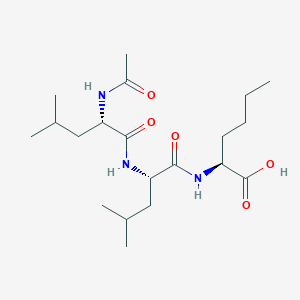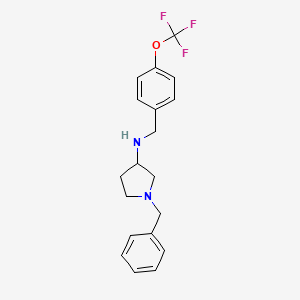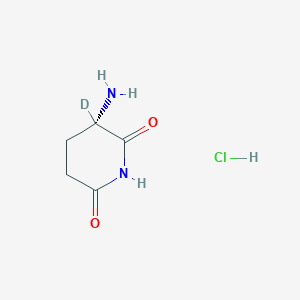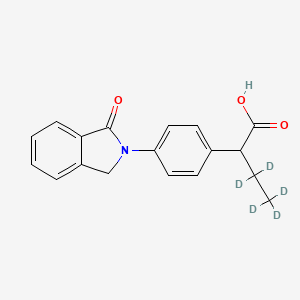
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid is a deuterated derivative of tryptophan, an essential amino acid. The presence of deuterium atoms in the compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium atoms into the indole ring of tryptophan. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Catalytic Hydrogenation: Using a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), the hydrogen atoms in the indole ring can be replaced with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Fully reduced indole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Metabolic Studies: The compound is used to study metabolic pathways and isotope effects in biological systems.
Drug Development: It serves as a tool in drug development to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid involves its interaction with various enzymes and receptors in biological systems. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique biological effects. The molecular targets and pathways involved include:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Receptors: It can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The non-deuterated form of the compound.
Deuterated Amino Acids: Other amino acids with deuterium atoms incorporated.
Uniqueness
The uniqueness of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid lies in its deuterium atoms, which provide distinct advantages in scientific research. These include:
Increased Metabolic Stability: Deuterium atoms can slow down metabolic degradation, leading to longer-lasting effects.
Isotope Effects: The compound allows for the study of isotope effects in biological systems, providing insights into reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4,6,9,13-14H,3,5,12H2,(H,15,16)/t6?,9-/m0/s1/i1D,2D,4D |
InChI Key |
VNRLHFTWZOSMJJ-QXVKMVQDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NCC2C[C@@H](C(=O)O)N)[2H])O)[2H] |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)





